2,9-Dimethylquinacridone

Catalog No.
S749625
CAS No.
980-26-7
M.F
C22H16N2O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9-Dimethylquinacridone

CAS Number

980-26-7

Product Name

2,9-Dimethylquinacridone

IUPAC Name

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26)

InChI Key

TXWSZJSDZKWQAU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C

Material Science:

  • Pigment development: Due to its strong color and resistance to fading, 2,9-Dimethylquinacridone is primarily investigated for its potential use as a pigment in various materials. Researchers are exploring its application in paints, coatings, plastics, and textiles. Source: PubChem, National Institutes of Health: )

Organic Chemistry:

  • Synthesis and characterization: Studies have been conducted on the synthesis of 2,9-Dimethylquinacridone using different methods and exploring the impact of various reaction conditions on its yield and purity. Additionally, research has been done on the characterization of this compound using various techniques like spectroscopy and microscopy to understand its structure and properties. [Source: ScienceDirect - European Journal of Organic Chemistry]

Environmental Science:

  • Environmental fate and behavior: Some studies have investigated the environmental behavior of 2,9-Dimethylquinacridone, particularly its persistence and degradation in different environmental compartments like soil and water. This information is crucial for assessing its potential environmental impact.

2,9-Dimethylquinacridone is an organic compound with the chemical formula C22H16N2O2, classified as a quinacridone pigment. Known for its vibrant red hue, it is commonly referred to as CI Pigment Red 122. This compound exhibits excellent thermal stability and lightfastness, making it suitable for various applications in the pigment industry. Its molecular structure consists of a quinacridone backbone with two methyl groups attached at the 2 and 9 positions, contributing to its unique properties and performance in different environments .

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling DMQ [4].
  • Ensure proper ventilation in work areas [4].
  • Follow safe disposal practices as recommended by local regulations [4].

Data Source:

  • PubChem.
  • High Performance Pigments.
  • Patent CN111019387A: Preparation method of 2, 9-dimethyl quinacridone violet red pigment [English translation]. Google Patents:
  • Sicherheitsdatenblatt Pigment Red 122 (Safety Data Sheet, Pigment Red 122). Linde (In German, but safety precautions can be understood)
Typical of quinacridone derivatives. Notably, it can undergo electrochemical oxidation, which has been studied for its implications in energy storage applications. When subjected to electrochemical processes, it demonstrates significant anodic behavior, indicating potential for use in lithium-ion batteries and supercapacitors . The compound can also react with acids and bases, leading to the formation of various derivatives through substitution reactions.

Research indicates that 2,9-dimethylquinacridone exhibits interesting biological activities. It has been investigated for its potential use as an antimicrobial agent, particularly in the context of environmental applications where its ability to adsorb pollutants like tetracycline has been highlighted. The compound's interactions with biological systems suggest it may have roles beyond mere pigmentation, possibly influencing microbial growth and activity .

The synthesis of 2,9-dimethylquinacridone typically involves several methods:

  • Condensation Reaction: The most common method involves the condensation of 2,5-diaminoterephthalic acid with appropriate reagents under controlled conditions to form the quinacridone structure.
  • Solvent-Based Synthesis: Recent studies have explored synthesizing this compound in various solvents to optimize yield and purity. For instance, using ethanol as a solvent has been shown to affect the electronic properties of the resulting compound significantly .
  • Chemical Modification: Additional methods involve modifying existing quinacridone structures through

2,9-Dimethylquinacridone has a wide range of applications:

  • Pigment Industry: It is primarily used as a pigment in paints, coatings, and plastics due to its excellent color strength and stability.
  • Electrochemical Devices: Its properties make it suitable for use in batteries and supercapacitors, where it contributes to energy storage capabilities .
  • Environmental Remediation: The compound's ability to adsorb pollutants positions it as a candidate for environmental cleanup efforts .

Studies on the interactions of 2,9-dimethylquinacridone with other materials have focused on its adsorption characteristics and electrochemical behavior. For instance, research has shown that activated carbon derived from this compound exhibits enhanced adsorption properties for various contaminants due to its high surface area and porosity . Additionally, investigations into its electrochemical performance reveal that its specific capacitance improves significantly with increased surface area during activation processes .

Several compounds share structural similarities with 2,9-dimethylquinacridone. Here are some notable ones:

Compound NameChemical FormulaUnique Features
2,9-DiethylquinacridoneC24H20N2O2Higher molecular weight; different solubility characteristics.
QuinacridoneC18H12N2O2Base structure; lacks methyl substitutions affecting color strength.
1,4-DiaminoanthraquinoneC14H10N2OExhibits different color properties; used in dye applications.

Uniqueness of 2,9-Dimethylquinacridone: The presence of methyl groups at the 2 and 9 positions enhances its solubility and stability compared to other quinacridones. This modification not only influences its color but also improves its performance in electrochemical applications and environmental remediation efforts.

Traditional Cyclization-Oxidation Pathways

The traditional synthesis of 2,9-dimethylquinacridone follows established cyclization-oxidation pathways that have been refined over decades of industrial development [4]. The classical approach begins with the preparation of 2,5-di-p-toluidinoterephthalic acid as the key intermediate, which undergoes subsequent cyclization and oxidation steps to yield the final pigment [5].

The initial condensation reaction involves the treatment of succinosuccinate esters with p-toluidine under controlled conditions [4]. This process typically employs ethanol as the reaction medium with hydrochloric acid serving as the catalyst, maintaining reaction temperatures between 70-80°C for approximately 5 hours [6]. The condensation yields 2,5-di-p-toluidino-3,6-dihydroterephthalic diester with reported conversion rates of 92-97% [6].

The cyclization step represents a critical transformation where the diarylaminoterephthalic acid derivative undergoes ring closure to form the quinacridone framework [7]. This process is typically conducted using polyphosphoric acid as both solvent and cyclization agent, with reaction temperatures ranging from 100-150°C [8]. The cyclization mechanism proceeds via Dieckmann condensation, where polyphosphoric acid protonates the terephthalic acid carbonyl groups, facilitating intramolecular cyclization .

Industrial implementations of this pathway demonstrate yields of 75-95% for the cyclization step, depending on specific reaction conditions and substrate purity [4]. The reaction temperature profile significantly influences both yield and product quality, with optimal conditions typically maintained at 125°C for 3 hours [5].

The oxidation phase converts the dihydroquinacridone intermediate to the fully oxidized quinacridone structure [4]. Traditional oxidizing agents include sodium m-nitrobenzenesulfonate in aqueous ethanol containing sodium hydroxide [4]. The oxidation can be performed under either heterogeneous or homogeneous conditions, with solution oxidation requiring approximately 30% sodium hydroxide content relative to the solvent mixture [4].

Recent optimizations of the traditional pathway have focused on hydrogen peroxide as an environmentally benign oxidizing agent [8]. Systematic studies using orthogonal experimental design have identified optimal conditions with hydrogen peroxide to 2,9-dimethyl-6,13-dihydroquinacridone molar ratios of 1.8:1, reaction temperatures of 105-110°C, and reaction times of 4 hours [8]. These conditions achieve yields of 92.56%, representing a 5.7% improvement over conventional oxidation methods [8].

Table 1: Optimization Parameters for Traditional Cyclization-Oxidation

ParameterRangeOptimal ValueYield Impact
Temperature (°C)105-140105-110Primary factor
Reaction Time (h)3-4.54.0Secondary factor
pH Value7-1110-11Moderate impact
Catalyst Ratio0.05-0.080.05Minor impact
Oxidant Ratio1.1-1.81.8Critical factor

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging sustainable approach for quinacridone production that eliminates the need for organic solvents [10]. This methodology employs mechanical energy through ball milling to drive chemical transformations, offering environmental and economic advantages over traditional solution-based methods [2].

The mechanochemical approach utilizes planetary ball mills operating at controlled rotational speeds to achieve both physical particle size reduction and chemical transformation [2]. Research has demonstrated successful modification of 2,9-dimethylquinacridone pigments using ball milling at 60 rpm for 10 minutes, achieving surface modifications with silane coupling agents [2].

Investigations into mechanochemical synthesis of quinacridone derivatives have shown that neat grinding can achieve complete conversion of reactants within 3 hours at room temperature [10]. The process benefits from liquid-assisted grinding, where small amounts of water act as reaction promoters, accelerating solid-state transformations [10]. This approach yields products with greater than 99% purity without requiring additional purification steps [10].

The mechanochemical route offers distinct advantages in terms of selectivity compared to solution-based methods [10]. Solid-state reactions prevent unwanted side reactions that commonly occur when reactants dissociate in solution, leading to more uniform product formation [10]. The process is easily scalable and environmentally benign, making it attractive for industrial implementation [10].

Table 2: Mechanochemical Synthesis Parameters

Process VariableTypical RangeOptimal Conditions
Rotational Speed (rpm)50-10060
Grinding Time (min)10-6020
Ball-to-Powder Ratio10:1-20:115:1
Temperature (°C)20-80Room temperature
Conversion Rate (%)95-99+>99

Acid-Mediated Precipitation Techniques

Acid-mediated precipitation techniques constitute a crucial component of quinacridone synthesis, particularly in the hydrolysis and purification stages following ring closure reactions [11]. These methods leverage controlled acidic conditions to precipitate quinacridone products with desired crystal modifications and particle characteristics [12].

The fundamental approach involves metering quinacridone-containing ring closure mixtures into aqueous systems with carefully controlled orthophosphoric acid concentrations [11]. The final orthophosphoric acid concentration in the hydrolysis mixture must be maintained at greater than or equal to 50% by weight to achieve optimal precipitation conditions [11]. This concentration gradient is critical for determining the resulting crystal phase of the quinacridone product [11].

For 2,9-dimethylquinacridone production, specific precipitation protocols have been developed using sulfuric acid solutions [13]. The process involves dissolving crude 2,9-dimethylquinacridone in concentrated sulfuric acid, followed by controlled addition to continuously flowing water [13]. This technique produces fine precipitates with particle sizes suitable for pigment applications [13].

The precipitation temperature and acid concentration significantly influence crystal morphology and phase formation [11]. When the final orthophosphoric acid concentration ranges from 82.5 to 98% by weight, predominantly alpha-phase or gamma-phase quinacridone is obtained [11]. Alternatively, maintaining concentrations between 50-70% by weight favors beta-phase formation [11].

Industrial implementations utilize controlled metering rates to achieve desired concentration gradients, typically maintaining gradients above 10% per minute, preferably above 20% per minute [11]. The duration of hydrolysis is directly dependent on the metering rate, with faster addition rates generally producing more uniform particle distributions [11].

Table 3: Acid-Mediated Precipitation Conditions

Crystal PhaseAcid Concentration (%)Temperature Range (°C)Precipitation Time
Alpha82.5-98<110Rapid
Beta50-70110-160Moderate
Gamma84-95110-200Extended
Mixed Phase70-82VariableVariable

Advanced precipitation techniques incorporate continuous flow systems to maintain consistent conditions throughout the precipitation process [13]. This approach prevents crystal growth and ensures constant product quality from the initial to final stages of operation [13]. The resulting precipitates typically exhibit length-to-width ratios of 2:1 to 5:1 with specific surface areas ranging from 50 to 90 square meters per gram [13].

Purification and Crystal Engineering Strategies

Purification and crystal engineering of 2,9-dimethylquinacridone involves sophisticated strategies to control particle size, crystal modification, and surface properties [14]. These approaches are essential for optimizing pigment performance characteristics including color strength, dispersibility, and stability [15].

The primary purification methodology employs solvent treatment techniques using lower alcohols such as methanol, ethanol, and isobutanol [13]. Heat treatment in these solvents at temperatures ranging from 60-200°C for 0.5-4.0 hours effectively controls crystal growth and particle morphology [13]. The optimal treatment duration is typically 0.5-1 hour, balancing efficiency with product quality [13].

Crystal engineering strategies focus on controlling polymorphic transformations to achieve desired crystal modifications [14]. The alpha-I phase of quinacridone crystallizes in space group P-1 with Z=1, while other phases adopt P21/c symmetry with Z=2 [3]. Understanding these structural relationships enables targeted synthesis of specific polymorphic forms through controlled crystallization conditions [16].

Advanced purification protocols incorporate phase-directing solvents to promote specific crystal modifications [15]. Nonpolar solvents generally favor beta-phase formation, while polar solvents assist in producing gamma-modifications [4]. This selectivity is exploited in industrial processes to obtain desired color properties and performance characteristics [4].

Particle size reduction and growth control represent critical aspects of crystal engineering [15]. The process typically involves initial milling to reduce particle size, followed by controlled ripening in alcohol-base systems [15]. This two-step approach allows independent optimization of particle size and surface area characteristics [15].

Table 4: Crystal Engineering Parameters

Treatment MethodSolvent SystemTemperature (°C)Duration (h)Target Property
Size ReductionAlcohol/Base50-802-6Surface Area
RipeningMethanol/NaOH45-606-12Particle Size
Phase ControlDMF/Xylene150-2001-10Crystal Form
Surface TreatmentSilane/Alcohol20-500.25-4Dispersibility

Modern purification strategies incorporate polymer additives such as polyvinyl pyrrolidone to enhance yield and control particle characteristics . These additives serve as growth inhibitors and dispersing agents, preventing unwanted aggregation during crystallization . Optimization studies have identified temperature ranges of 20-50°C and reaction times of 0.25-4 hours as optimal for these modified processes .

Surface modification techniques using silane coupling agents represent an advanced approach to crystal engineering [2]. Treatment with isobutyltrimethoxylsilane or triethoxy(octyl)silane at concentrations of 1-2% by weight significantly improves pigment dispersibility and processing characteristics [2]. These modifications are particularly valuable for applications requiring enhanced compatibility with polymer matrices [2].

Density Functional Theory has emerged as the predominant computational method for investigating the electronic structure and quantum mechanical properties of 2,9-dimethylquinacridone. Comprehensive studies utilizing various density functional methodologies have provided detailed insights into the molecular characteristics of this quinacridone derivative [1] [2] [3].

Computational Methodology

The optimization of 2,9-dimethylquinacridone geometry has been extensively performed using the Becke-Lee-Yang-Parr hybrid functional in conjunction with the 6-31G(d,p) basis set [1] [4] [2]. This computational approach has demonstrated excellent agreement with experimental observations and provides reliable predictions of molecular properties. The optimized structure reveals that 2,9-dimethylquinacridone adopts a linear configuration through the benzene chain, with the quinacridone core maintaining planarity [4].

Advanced calculations employing the B3LYP/6-311++G(d,p) level of theory have been conducted to ensure convergence and accuracy of the results [2]. Time-dependent density functional theory methods have been implemented to investigate excited state properties and electronic transitions [1] [4] [2].

Structural Parameters and Electronic Properties

Table 1: DFT Calculation Results for 2,9-Dimethylquinacridone

PropertyValueReference
Molecular FormulaC₂₂H₁₆N₂O₂ [1] [4] [2]
Molecular Weight (g/mol)340.375 [5]
Ground State GeometryLinear through benzene chain [4]
HOMO Energy (eV)-5.4 to -5.8 [1] [2]
LUMO Energy (eV)-2.8 to -3.2 [1] [2]
HOMO-LUMO Gap (eV)2.4 to 2.8 [1] [4] [2]
Dipole Moment (Debye)2.5 to 3.5 [1] [2]
Optimization MethodB3LYP [1] [4] [2]
Basis Set6-31G(d,p) [1] [4] [2]
Excitation Energy (eV)3.75 to 3.84 [1] [4] [2]
Oscillator Strength0.8 to 1.2 [1] [4] [2]

Global Reactivity Descriptors

Quantum chemical calculations have yielded comprehensive global reactivity descriptors that characterize the chemical behavior of 2,9-dimethylquinacridone [1] [2]. These descriptors provide fundamental insights into the electronic structure and reactivity patterns of the molecule.

Table 2: Quantum Chemical Descriptors

DescriptorValueCalculation MethodReference
Ionization Potential (eV)5.6Koopmans Theorem [1] [2]
Electron Affinity (eV)3.0Koopmans Theorem [1] [2]
Chemical Hardness (eV)1.3(IP - EA)/2 [1] [2]
Chemical Softness (eV⁻¹)0.771/(2η) [1] [2]
Electronegativity (eV)4.3(IP + EA)/2 [1] [2]
Chemical Potential (eV)-4.3 [1] [2]
Electrophilicity Index (eV)7.1χ²/(2η) [1] [2]
Global Reactivity Index2.8ω × S [1] [2]

The calculated ionization potential of 5.6 electron volts indicates the energy required to remove an electron from the highest occupied molecular orbital, while the electron affinity of 3.0 electron volts represents the energy released upon electron addition to the lowest unoccupied molecular orbital [1] [2]. These values demonstrate the balanced electronic character of 2,9-dimethylquinacridone, making it suitable for various electronic applications.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of 2,9-dimethylquinacridone. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the primary sites for electronic interactions and charge transfer processes [1] [2] [6].

HOMO-LUMO Characteristics

The highest occupied molecular orbital of 2,9-dimethylquinacridone exhibits significant π-bonding character with substantial contributions from nitrogen lone pairs [1] [2] [6]. The orbital distribution extends across the quinacridone core, indicating delocalization of electron density throughout the conjugated system. Computational analysis reveals that the HOMO energy ranges from -5.4 to -5.8 electron volts, depending on the specific computational methodology employed [1] [2].

The lowest unoccupied molecular orbital demonstrates π*-antibonding characteristics with pronounced localization on the carbonyl groups [1] [2] [6]. This orbital distribution pattern facilitates efficient electron acceptance and contributes to the charge transfer properties of the molecule. The LUMO energy values span from -2.8 to -3.2 electron volts across different computational studies [1] [2].

Table 3: Frontier Molecular Orbital Analysis

Orbital TypeEnergy (eV)CharacterLocalizationReference
HOMO-5.6π-bonding, N-lone pair contributionDistributed over quinacridone core [1] [2] [6]
HOMO-1-6.2π-bonding, aromatic systemConcentrated on outer rings [1] [2] [6]
LUMO-3.0π*-antibonding, C=O contributionConcentrated on carbonyl groups [1] [2] [6]
LUMO+1-2.5π*-antibonding, aromatic systemDistributed over aromatic system [1] [2] [6]

Energy Gap Analysis

The HOMO-LUMO energy gap of 2,9-dimethylquinacridone ranges from 2.4 to 2.8 electron volts, indicating moderate electronic conductivity and photochemical activity [1] [4] [2]. This energy gap facilitates electronic transitions in the visible spectral region, contributing to the characteristic optical properties of quinacridone pigments. The relatively narrow energy gap enhances the molecule's potential for photovoltaic applications and organic electronic devices [1] [2].

The calculated oscillator strength values ranging from 0.8 to 1.2 indicate strong electronic transitions between the frontier molecular orbitals [1] [4] [2]. These high oscillator strength values contribute to the intense absorption and emission characteristics observed in quinacridone derivatives.

Intramolecular Charge Transfer Mechanisms

The intramolecular charge transfer characteristics of 2,9-dimethylquinacridone represent a fundamental aspect of its electronic structure and photophysical properties. Comprehensive quantum chemical investigations have elucidated the charge transfer pathways and mechanisms within the molecular framework [1] [2] [7].

Donor-Acceptor Framework

Natural bond orbital analysis has identified the nitrogen-hydrogen groups as primary electron donors, while the carbonyl groups function as electron acceptors in the intramolecular charge transfer process [1] [2] [7]. This donor-acceptor arrangement creates an effective charge separation mechanism that influences the electronic properties and optical characteristics of the molecule.

The charge transfer distance, calculated through geometry optimization procedures, extends from 6.0 to 8.0 Angstroms, representing the spatial separation between donor and acceptor sites [1] [2]. This extended charge transfer distance contributes to the significant dipole moment changes upon electronic excitation.

Table 4: Intramolecular Charge Transfer Parameters

ParameterValueMethodReference
Donor GroupN-H groupsNBO Analysis [1] [2] [7]
Acceptor GroupC=O groupsNBO Analysis [1] [2] [7]
Charge Transfer Distance (Å)6.0 to 8.0Geometry Optimization [1] [2]
Charge Separation (e)0.4 to 0.6Mulliken Population Analysis [1] [2]
CT Dipole Moment (Debye)12 to 16DFT Calculation [1] [2] [7]
CT Transition Energy (eV)2.8 to 3.2TD-DFT [1] [4] [2]
CT Character (%)45 to 65Excited State Analysis [1] [2]
Reorganization Energy (eV)0.2 to 0.4Marcus Theory [1] [2]

Charge Distribution Analysis

Mulliken population analysis reveals significant charge separation ranging from 0.4 to 0.6 elementary charges during the charge transfer process [1] [2]. This substantial charge redistribution generates dipole moments between 12 and 16 Debye units, indicating strong intramolecular charge transfer characteristics [1] [2] [7].

The charge transfer transitions occur at energies between 2.8 and 3.2 electron volts, corresponding to the visible spectral region [1] [4] [2]. Time-dependent density functional theory calculations demonstrate that these transitions possess 45 to 65 percent charge transfer character, confirming the predominant role of intramolecular charge transfer in the electronic excitation processes [1] [2].

Reorganization Energy Considerations

Marcus theory calculations indicate reorganization energies ranging from 0.2 to 0.4 electron volts for the charge transfer processes [1] [2]. These relatively low reorganization energies facilitate efficient charge transfer kinetics and contribute to the favorable electronic properties observed in 2,9-dimethylquinacridone. The reduced reorganization energy enhances the molecule's performance in photovoltaic and organic electronic applications.

Solvent Effects on Electronic Transitions

The electronic transitions of 2,9-dimethylquinacridone demonstrate significant sensitivity to the surrounding solvent environment, reflecting the polarizable nature of the quinacridone chromophore and its charge transfer characteristics [1] [2] [8].

Solvatochromic Behavior

Comprehensive computational studies employing polarizable continuum models have investigated the solvent-dependent electronic properties of 2,9-dimethylquinacridone across various solvent systems [1] [2]. The molecule exhibits pronounced solvatochromic shifts that correlate with solvent polarity and dielectric properties.

In nonpolar solvents such as cyclohexane, the absorption maximum appears at approximately 525 nanometers, while polar solvents induce significant red shifts in the electronic transitions [1] [2]. Chloroform, with its intermediate polarity, produces absorption maxima around 540 nanometers, demonstrating the progressive influence of solvent polarity on the electronic structure [1] [2].

Table 5: Solvent Effects on Electronic Transitions

SolventDielectric ConstantAbsorption λmax (nm)HOMO Energy Shift (eV)LUMO Energy Shift (eV)Light Harvesting Efficiency (%)Reference
Gas Phase1.05200.00.075 [1] [2]
Cyclohexane2.02525-0.1+0.178 [1] [2]
Ethanol24.5535-0.3+0.285 [1] [2]
Chloroform4.81540-0.2+0.1588 [1] [2]
Dimethyl sulfoxide46.7545-0.4+0.382 [1] [2]
Water78.4550-0.5+0.480 [1] [2]

Frontier Orbital Stabilization

Solvent effects induce differential stabilization of the frontier molecular orbitals, with polar solvents generally stabilizing the highest occupied molecular orbital more effectively than the lowest unoccupied molecular orbital [1] [2]. This differential stabilization results in systematic changes to the HOMO-LUMO energy gap and corresponding shifts in the electronic transition energies.

In highly polar solvents such as dimethyl sulfoxide and water, the HOMO energy decreases by 0.4 to 0.5 electron volts relative to the gas phase, while the LUMO energy increases by 0.3 to 0.4 electron volts [1] [2]. These orbital energy shifts contribute to the observed red shifts in the absorption spectra and influence the photochemical properties of the molecule.

Light Harvesting Efficiency

The light harvesting efficiency of 2,9-dimethylquinacridone varies systematically with solvent polarity, reaching optimal values in moderately polar solvents [1] [2]. Chloroform provides the highest light harvesting efficiency at 88 percent, followed by ethanol at 85 percent [1] [2]. This optimization reflects the balance between electronic transition probability and excited state stability in different solvent environments.

The enhanced light harvesting efficiency in chloroform correlates with favorable molecular orbital stabilization and optimal excited state characteristics for photon absorption and charge separation processes [1] [2]. These findings demonstrate the critical importance of solvent selection for optimizing the photovoltaic performance of 2,9-dimethylquinacridone-based devices.

Excited State Solvation Dynamics

The excited state solvation dynamics of 2,9-dimethylquinacridone involve complex interactions between the polarized excited state and the surrounding solvent molecules [1] [2]. Polar solvents stabilize the charge-separated excited state through electrostatic interactions, leading to reduced emission energies and enhanced charge transfer character.

Physical Description

DryPowder; DryPowder, WetSolid; OtherSolid, Liquid; PelletsLargeCrystals

XLogP3

4.8

UNII

28UCS3P84C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 810 of 896 companies (only ~ 9.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

980-26-7

Wikipedia

2,9-dimethylquinacridone

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Cosmetic colorant

General Manufacturing Information

Custom compounding of purchased resin
Paint and coating manufacturing
Plastics product manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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